molecular formula C14H11NO3 B1324251 3'-Nitro-2-phenylacetophenone CAS No. 55251-37-1

3'-Nitro-2-phenylacetophenone

Cat. No. B1324251
CAS RN: 55251-37-1
M. Wt: 241.24 g/mol
InChI Key: HICPDCXXDMOUMD-UHFFFAOYSA-N
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Description

3’-Nitro-2-phenylacetophenone is a chemical compound with the CAS Number: 55251-37-1. Its molecular weight is 241.25 and its IUPAC name is 1-(3-nitrophenyl)-2-phenylethanone .


Molecular Structure Analysis

The molecular formula of 3’-Nitro-2-phenylacetophenone is C14H11NO3 . It consists of a phenylacetophenone core with a nitro group (-NO2) attached to the 3’ position .


Chemical Reactions Analysis

While specific chemical reactions involving 3’-Nitro-2-phenylacetophenone are not available, nitro compounds are known to participate in various reactions. For instance, they can be reduced to amines, and can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

3’-Nitro-2-phenylacetophenone has a molecular weight of 241.24200 and a density of 1.246g/cm3 . Unfortunately, the melting point is not available, but the boiling point is 364.6ºC at 760 mmHg .

Scientific Research Applications

Application in Antitrypanosomal Agents Development

  • Specific Scientific Field : Medical and Biological Sciences, specifically Parasitology and Drug Discovery .
  • Summary of the Application : 3’-Nitro-2-phenylacetophenone has been identified as a potential antitrypanosomal agent, specifically against Trypanosoma cruzi, the parasite that causes Chagas disease . This disease is one of the world’s neglected tropical diseases and there is currently a lack of effective and tolerable clinically available therapeutics .
  • Methods of Application or Experimental Procedures : The compound was identified through a target-based high-throughput screening (HTS) campaign of 13,040 compounds . The selection criteria were based on first determining which compounds strongly inhibited T. cruzi glucokinase (TcGlcK) in a primary screen, followed by establishing on-target confirmed hits from a confirmatory assay . Compounds that exhibited notable in vitro trypanocidal activity over the T. cruzi infective form (trypomastigotes and intracellular amastigotes) co-cultured in NIH-3T3 mammalian host cells, as well as having revealed low NIH-3T3 cytotoxicity, were further considered .
  • Results or Outcomes : Compounds GLK2-003 and GLK2-004 were determined to inhibit TcGlcK quite well with IC50 values of 6.1 µM and 4.8 µM, respectively . The results reveal that the 3-nitro-2-phenyl-2H-chromene scaffold holds promise and can be further optimized for both Chagas disease and human African trypanosomiasis early-stage drug discovery research .

Application in Heterocyclic Compounds Synthesis

  • Specific Scientific Field : Organic Chemistry, specifically Heterocyclic Compounds Synthesis .
  • Summary of the Application : Acetophenone, and by extension its derivatives like 3’-Nitro-2-phenylacetophenone, is an interesting synthon in most organic reactions . It has been utilized in the synthesis of many heterocyclic compounds .
  • Methods of Application or Experimental Procedures : Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthons for multicomponent reactions including the three- and four-component reactions .
  • Results or Outcomes : The application of acetophenone as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions has been reviewed .

Application in α-Bromination Reaction

  • Specific Scientific Field : Organic Chemistry, specifically α-Bromination Reaction .
  • Summary of the Application : Acetophenone derivatives, like 3’-Nitro-2-phenylacetophenone, can undergo α-bromination reaction .
  • Methods of Application or Experimental Procedures : Under acidic conditions, acetophenone derivative undergoes protonation to yield protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of enolate product after debromination .
  • Results or Outcomes : The α-bromination of acetophenone derivatives is a key step in the synthesis of various organic compounds .

Application in Heterocyclic Compounds Synthesis

  • Specific Scientific Field : Organic Chemistry, specifically Heterocyclic Compounds Synthesis .
  • Summary of the Application : Acetophenone, and by extension its derivatives like 3’-Nitro-2-phenylacetophenone, is an interesting synthon in most organic reactions . It has been utilized in the synthesis of many heterocyclic compounds .
  • Methods of Application or Experimental Procedures : Acetophenone and most of its derivatives are commercially available or readily accessible and hence are ideal synthons for multicomponent reactions including the three- and four-component reactions .
  • Results or Outcomes : The application of acetophenone as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions has been reviewed .

Application in α-Bromination Reaction

  • Specific Scientific Field : Organic Chemistry, specifically α-Bromination Reaction .
  • Summary of the Application : Acetophenone derivatives, like 3’-Nitro-2-phenylacetophenone, can undergo α-bromination reaction .
  • Methods of Application or Experimental Procedures : Under acidic conditions, acetophenone derivative undergoes protonation to yield protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of enolate product after debromination .
  • Results or Outcomes : The α-bromination of acetophenone derivatives is a key step in the synthesis of various organic compounds .

Safety And Hazards

3’-Nitro-2-phenylacetophenone is classified as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and harm.

properties

IUPAC Name

1-(3-nitrophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14(9-11-5-2-1-3-6-11)12-7-4-8-13(10-12)15(17)18/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICPDCXXDMOUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642287
Record name 1-(3-Nitrophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Nitro-2-phenylacetophenone

CAS RN

55251-37-1
Record name 1-(3-Nitrophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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